N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked to a thiadiazole ring via a sulfanylacetamide bridge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-28-14-5-2-12(3-6-14)22-18(27)23-19-24-25-20(32-19)31-11-17(26)21-13-4-7-15-16(10-13)30-9-8-29-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTJFHLZYAHDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxane Scaffold Formation
The benzodioxane core is synthesized from catechol derivatives , leveraging cyclization under acidic conditions. For example, reacting 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate yields the benzodioxane skeleton. Subsequent nitration at the 6-position using fuming nitric acid introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or using Fe/HCl.
Key Reaction Conditions :
- Cyclization: 1,2-Dibromoethane, K₂CO₃, DMF, 80°C, 12 h.
- Nitration: HNO₃ (90%), H₂SO₄, 0–5°C, 2 h.
- Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.
Preparation of 5-{[(4-Methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazole-2-thiol
Thiadiazole Ring Formation
The 1,3,4-thiadiazole nucleus is constructed via cyclization of thiosemicarbazide derivatives . Reacting 4-methoxyphenylurea with carbon disulfide (CS₂) in basic media (e.g., KOH/ethanol) generates the thiadiazole-2-thiol intermediate.
Reaction Pathway :
- 4-Methoxyphenylurea + CS₂ → 5-amino-1,3,4-thiadiazole-2-thiol (via thiourea intermediate).
- Functionalization of the 5-amino group with 4-methoxyphenyl isocyanate yields the carbamoyl urea substituent.
Optimization Notes :
- Cyclization requires anhydrous conditions to prevent hydrolysis.
- Urea formation is conducted in tetrahydrofuran (THF) at 0°C to suppress side reactions.
Assembly of the Sulfanylacetamide Linker
The linker 2-sulfanylacetamide is prepared by reacting chloroacetamide with sodium hydrosulfide (NaSH) in aqueous ethanol. This step introduces the sulfhydryl group necessary for subsequent coupling:
$$ \text{ClCH}2\text{CONH}2 + \text{NaSH} \rightarrow \text{HSCH}2\text{CONH}2 + \text{NaCl} $$
Critical Parameters :
Final Coupling Reactions
Thiol-Alkylation of the Thiadiazole Intermediate
The thiadiazole-2-thiol is alkylated with 2-bromoacetamide in the presence of a base (e.g., triethylamine) to form the sulfanylacetamide-thiadiazole segment:
$$ \text{Thiadiazole-SH} + \text{BrCH}2\text{CONH}2 \rightarrow \text{Thiadiazole-S-CH}2\text{CONH}2 + \text{HBr} $$
Conditions :
Amide Coupling with the Benzodioxane Amine
The final step involves coupling the benzodioxin-6-amine with the sulfanylacetamide-thiadiazole intermediate using a carbodiimide coupling agent (e.g., EDCl/HOBt):
$$ \text{Benzodioxin-NH}2 + \text{Thiadiazole-S-CH}2\text{COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} $$
Optimized Protocol :
- Activation: EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C, 1 h.
- Coupling: 24 h at 25°C, followed by aqueous workup and HPLC purification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
- Low Yield in Thiadiazole Cyclization : Improved by using CS₂ in excess (2.5 equiv) and anhydrous KOH.
- Oxidation of Thiol Groups : Additives like 1,4-dithiothreitol (DTT) stabilize the sulfhydryl group during alkylation.
- Coupling Efficiency : Pre-activation of the carboxylic acid and slow amine addition enhance yields.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors, modulating cellular responses.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Oxadiazole vs. Thiadiazole Derivatives
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k ) replace the thiadiazole ring with an oxadiazole. These derivatives exhibit potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to the oxadiazole’s electron-withdrawing properties enhancing membrane penetration. In contrast, thiadiazole-based compounds like the target molecule may offer improved metabolic stability due to sulfur’s lower electronegativity .
B. Thiadiazole Derivatives with Varied Substituents
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Replaces the carbamoyl group with a 4-methoxybenzylsulfanyl substituent.
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (): Incorporates a bulkier naphthylmethyl group, which may improve binding to hydrophobic enzyme pockets but could increase cytotoxicity risks (e.g., hemolytic activity >15% at 50 µM) .
Functional Group Impact on Bioactivity
Key Findings :
- Antimicrobial Potency : Oxadiazole derivatives (e.g., 8a-k ) outperform thiadiazole-sulfonamide hybrids (e.g., 7a-l ) in antibacterial activity, likely due to better membrane interaction .
- Toxicity : Compounds with smaller substituents (e.g., methoxyphenyl) exhibit lower hemolytic activity (<10%) compared to bulkier groups (naphthylmethyl, 15–20%) .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The process typically includes the reaction with various sulfonyl chlorides and subsequent derivatization with 2-bromo-N-(un/substituted-phenyl)acetamides. The final product is obtained through careful control of reaction conditions to ensure high yield and purity .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride in Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | Reaction with 2-bromo-N-(un/substituted-phenyl)acetamides | Targeted derivatives |
| 3 | Purification and characterization | Final compound |
The compound exhibits several biological activities attributed to its structural components. The thiadiazole moiety is known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities . The benzodioxin structure contributes to its potential neuroprotective effects and enzyme inhibition capabilities.
2.2 Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring have significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32.6 | |
| Compound B | S. aureus | 62.5 | |
| Compound C | Bacillus subtilis | <50 |
2.3 Enzyme Inhibition Studies
The compound has been screened for its inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. Preliminary results suggest that the compound may act as a dual inhibitor, providing therapeutic benefits in both conditions .
Table 3: Enzyme Inhibition Data
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability compared to controls .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiadiazole derivatives. The study reported that compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
